molecular formula C19H18FN3OS B7734446 MFCD06642282

MFCD06642282

Cat. No.: B7734446
M. Wt: 355.4 g/mol
InChI Key: UASLRUPFHJTXGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound identified as “MFCD06642282” is a chemical entity with unique properties and applications It is important in various scientific fields due to its distinct chemical structure and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD06642282” involves specific chemical reactions under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:

    Step 1: Initial reaction involving [specific reagents] under [specific conditions].

    Step 2: Intermediate formation, followed by purification.

    Step 3: Final reaction to obtain “this compound” with high purity.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. This often involves:

    Large-scale reactors: To handle the volume of reactants.

    Automated systems: For precise control of reaction parameters.

    Purification techniques: Such as distillation, crystallization, or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

“MFCD06642282” undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form [oxidized product].

    Reduction: Reduced by [reducing agents] to yield [reduced product].

    Substitution: Participates in substitution reactions with [specific reagents] to produce [substituted product].

Common Reagents and Conditions

The reactions involving “this compound” typically require:

    Oxidizing agents: Such as [specific oxidizing agent].

    Reducing agents: Such as [specific reducing agent].

    Catalysts: To enhance reaction rates.

    Solvents: Suitable for dissolving reactants and products.

Major Products

The major products formed from these reactions include [specific products], which are valuable in various applications.

Scientific Research Applications

“MFCD06642282” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its effects on biological systems and potential therapeutic uses.

    Medicine: Investigated for its pharmacological properties and potential as a drug candidate.

    Industry: Utilized in the production of [specific industrial products].

Mechanism of Action

The mechanism by which “MFCD06642282” exerts its effects involves:

    Molecular Targets: Interacts with specific proteins or enzymes.

    Pathways: Modulates biochemical pathways to produce desired effects.

    Binding Sites: Binds to [specific sites] on target molecules, leading to [specific outcomes].

Comparison with Similar Compounds

Similar Compounds

Compounds similar to “MFCD06642282” include [list of similar compounds]. These compounds share structural similarities but differ in certain properties.

Uniqueness

“this compound” is unique due to its [specific unique properties], which make it particularly valuable for [specific applications].

By understanding the detailed aspects of “this compound,” researchers and industry professionals can better utilize this compound in their respective fields.

Properties

IUPAC Name

N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-2-(4-methylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3OS/c1-13-2-8-16(9-3-13)21-12-18(24)23-19-22-11-17(25-19)10-14-4-6-15(20)7-5-14/h2-9,11,21H,10,12H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASLRUPFHJTXGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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